

# spectroscopic data for 2,4-Dichlorophenylacetic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,4-Dichlorophenylacetic acid

Cat. No.: B026384

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## An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichlorophenylacetic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of a compound is paramount. This guide provides a detailed overview of the spectroscopic data for **2,4-Dichlorophenylacetic acid**, a compound of interest in various chemical and pharmaceutical research areas. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

## Spectroscopic Data

The spectroscopic data for **2,4-Dichlorophenylacetic acid** is summarized below, offering a comprehensive analytical profile of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.32	d	1H	Ar-H
7.14	dd	1H	Ar-H
6.95	d	1H	Ar-H
3.65	s	2H	-CH <sub>2</sub> -
11.5 (approx.)	br s	1H	-COOH

<sup>13</sup>C NMR (Carbon-13 NMR) Data[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
171.5	C=O (Carboxylic Acid)
135.2	Ar-C
132.0	Ar-C
130.5	Ar-C
129.8	Ar-C
127.5	Ar-C
125.0	Ar-C
39.5	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2900-3100	Broad	O-H stretch (Carboxylic Acid)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1600, 1475	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-Cl stretch
600-800	Strong	C-H bend (Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.<sup>[3][4]</sup>

m/z	Relative Intensity (%)	Assignment
204/206/208	~100 / ~65 / ~10	[M] <sup>+</sup> (Molecular Ion)
159/161	High	[M - COOH] <sup>+</sup>
125	Moderate	[M - CH <sub>2</sub> COOH - Cl] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### NMR Spectroscopy Protocol

A generalized protocol for obtaining NMR spectra of a solid organic compound like **2,4-Dichlorophenylacetic acid** is as follows:<sup>[5][6]</sup>

- Sample Preparation:
  - Dissolve 5-10 mg of **2,4-Dichlorophenylacetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d<sub>6</sub>).

- Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the field on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the internal standard (TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.<sup>[7]</sup>

- Sample Preparation:
  - Place a small amount of solid **2,4-Dichlorophenylacetic acid** directly onto the ATR crystal. No extensive sample preparation is required.
- Instrument Setup:
  - Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
  - Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
  - Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Label the significant absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry Protocol

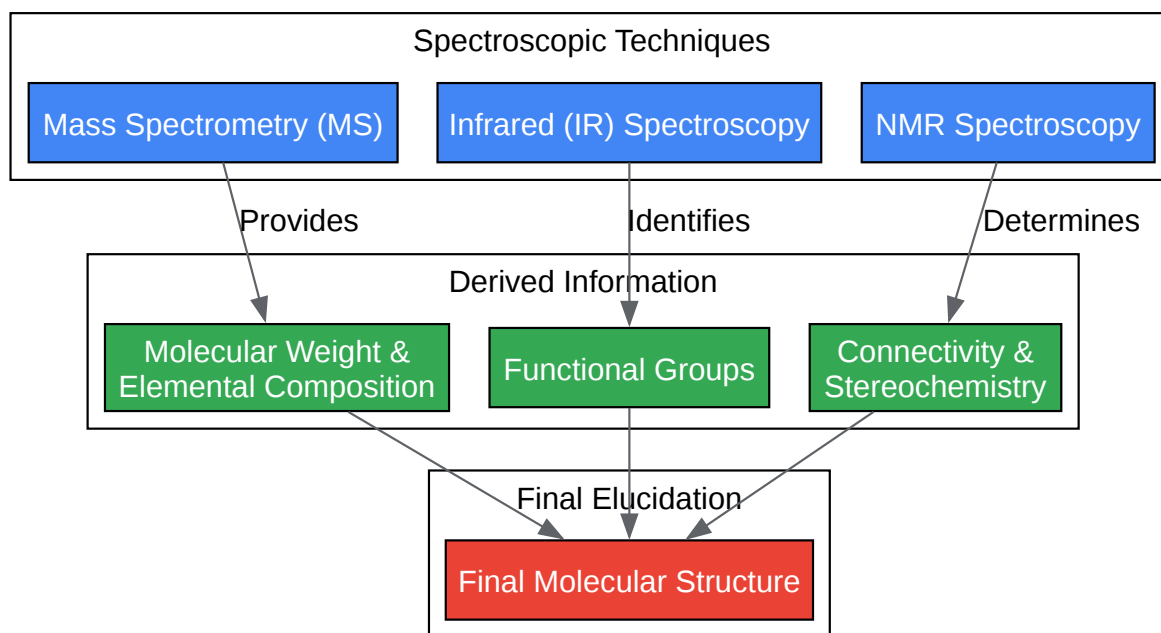
Electron Ionization (EI) is a common ionization technique for the mass spectrometry of relatively volatile organic compounds.<sup>[8][9][10]</sup>

- Sample Introduction:

- Introduce a small amount of the **2,4-Dichlorophenylacetic acid** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[8]
- Ionization:
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the molecules to ionize, primarily forming a molecular ion ( $[M]^+$ ), and to fragment into smaller charged species.
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection and Data Processing:
  - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .
  - Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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